

physical and chemical properties of 2-Ethyl-5-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethyl-5-nitroaniline**

Cat. No.: **B1661927**

[Get Quote](#)

An In-Depth Technical Guide to 2-Ethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic organic chemistry and pharmaceutical development, the utility of a molecule is defined by its structural nuances and reactive potential. **2-Ethyl-5-nitroaniline**, a seemingly straightforward aromatic amine, is a compound of significant interest, serving as a versatile building block in the synthesis of a variety of complex organic molecules.^{[1][2]} This guide, prepared for the discerning scientific professional, moves beyond a simple recitation of facts. It aims to provide a holistic understanding of **2-Ethyl-5-nitroaniline**, grounded in its fundamental physical and chemical properties, validated through established analytical protocols, and contextualized by its role in advanced chemical synthesis. Herein, we dissect the causality behind its reactivity, offer detailed experimental methodologies, and explore its potential as a key intermediate in the development of novel chemical entities.

Core Molecular & Physical Characteristics

2-Ethyl-5-nitroaniline (CAS No. 20191-74-6) is an organic compound whose structure features an aniline core substituted with an ethyl group at the 2-position and a nitro group at

the 5-position.[3] This specific arrangement of functional groups dictates its physical state, solubility, and ultimately, its chemical behavior.

Structural and Physicochemical Data

A comprehensive summary of the key physical and computed properties of **2-Ethyl-5-nitroaniline** is presented below. These parameters are critical for its handling, storage, and application in various synthetic protocols.[1]

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[3][4]
Molecular Weight	166.18 g/mol	[3][4]
Appearance	Yellow to light brown or orange to red crystalline powder	[5]
Melting Point	63-64 °C	[1][4]
Boiling Point	335.3 ± 22.0 °C at 760 mmHg	[1][4]
Density	1.219 g/cm ³	[4]
pKa	2.25 ± 0.10 (Predicted)	[4]
LogP	2.84 (Predicted)	[4]
Vapor Pressure	0.000121 mmHg at 25°C	[4]
Refractive Index	1.598 (Predicted)	[4]

The molecule is nearly planar, a characteristic that influences its crystal packing.[6][7] In the solid state, weak intermolecular N-H···N and C-H···O hydrogen bonds link the molecules into chains, contributing to the stability of the crystal structure.[6][7]

Solubility Profile

Understanding the solubility of **2-Ethyl-5-nitroaniline** is paramount for its use in reaction media and for purification processes like recrystallization. While detailed quantitative data is sparse in publicly available literature, qualitative descriptions indicate it is soluble in common organic

solvents such as methanol, acetone, benzene, ether, and chloroform.[4][8] Its solubility in water is expected to be low, a common characteristic for nitroaniline derivatives.[8]

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous structural confirmation of **2-Ethyl-5-nitroaniline** are foundational for its application in research and development.

General Synthetic Pathway: Electrophilic Nitration

The most common and direct route to **2-Ethyl-5-nitroaniline** is through the electrophilic nitration of 2-ethylaniline.[6][9] The amino group (-NH₂) and the ethyl group (-CH₂CH₃) are both ortho-, para-directing activators. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This directs the incoming nitro group to the meta-position relative to the anilinium ion, and para to the ethyl group, yielding the desired **2-Ethyl-5-nitroaniline** product.

Caption: General workflow for the synthesis of **2-Ethyl-5-nitroaniline**.

Experimental Protocol: Synthesis via Nitration of 2-Ethylaniline

This protocol is adapted from established literature procedures.[6][9]

Materials:

- 2-Ethylaniline
- Concentrated Sulfuric Acid (H₂SO₄)
- Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid
- Ice
- 50% Sodium Hydroxide (NaOH) solution
- Petroleum Ether or Cyclohexane (for recrystallization)

Procedure:

- Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-ethylaniline (0.2 mol) to chilled concentrated sulfuric acid (100 mL), ensuring the temperature is maintained below 0°C.[9]
- Nitration: While maintaining the low temperature and stirring vigorously, add the nitrating agent (e.g., fuming nitric acid, 0.3 mol) dropwise.[9] The rate of addition must be carefully controlled to prevent a rise in temperature.
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 30 minutes) to ensure the reaction proceeds to completion.[6]
- Quenching and Neutralization: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.[6][9] Slowly neutralize the excess acid by adding 50% sodium hydroxide solution until the pH is approximately 8.[9] A precipitate will form.
- Isolation and Purification: Collect the crude product by filtration.[9] Purify the solid by recrystallizing from a suitable solvent, such as petroleum ether or cyclohexane, to yield the final product as a yellow to orange solid.[6][9]

Spectroscopic Confirmation

Unambiguous identification of **2-Ethyl-5-nitroaniline** is achieved through a combination of spectroscopic techniques. While a comprehensive dataset from a single source is not readily available, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.[10]

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethyl group protons (a quartet for the $-\text{CH}_2-$ and a triplet for the $-\text{CH}_3$). The specific chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 1,2,4-trisubstitution pattern.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts

will be influenced by the attached functional groups, with the carbon atom attached to the nitro group appearing significantly downfield.

- IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (typically two bands around $3300\text{-}3500\text{ cm}^{-1}$), asymmetric and symmetric stretching of the nitro group ($-\text{NO}_2$) around 1520 cm^{-1} and 1340 cm^{-1} , respectively, and C-H stretches for the aromatic ring and the aliphatic ethyl group.[10]
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (166.18 g/mol).

Authoritative spectral data can be sourced from chemical databases such as ChemicalBook.
[11]

Chemical Reactivity and Applications

The synthetic utility of **2-Ethyl-5-nitroaniline** stems from the reactivity of its two primary functional groups: the aromatic amine and the nitro group.[12] This dual functionality makes it a valuable intermediate in multi-step syntheses.[1][2]

Key Reactions

- Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., H_2/Pd , Sn/HCl , Fe/HCl).[12] This transformation yields 2-ethyl-1,4-benzenediamine, a diamine building block useful for creating more complex structures, including polymers and heterocyclic compounds.
- Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo a range of reactions:
 - Diazotization: Reaction with nitrous acid (HNO_2) at low temperatures converts the amino group into a diazonium salt. This reactive intermediate is a cornerstone of azo dye synthesis, where it is coupled with an electron-rich aromatic compound.[13]
 - Acylation: It reacts with acyl chlorides or anhydrides to form amides.[12]
 - Sulfenylation: Reaction with sulfonyl chlorides yields sulfonamides.[12]

Caption: Key reaction pathways for **2-Ethyl-5-nitroaniline**.

Role in Drug Development and Fine Chemicals

While primarily known as an intermediate for dyes and pigments, the structural motif of **2-Ethyl-5-nitroaniline** appears in more complex molecules relevant to medicinal chemistry.[\[2\]](#)[\[13\]](#)

Nitroaromatic compounds are precursors to many biologically active molecules and are themselves a subject of study for various therapeutic applications, including antibacterial and antitumoral activities.[\[14\]](#) Its use as a building block for active pharmaceutical ingredients (APIs) and their intermediates is a key area of interest.[\[2\]](#) For instance, it is listed as an impurity or intermediate in the synthesis of pharmaceuticals like Pazopanib.[\[3\]](#)[\[4\]](#)

Safety and Handling

As with any laboratory chemical, proper handling of **2-Ethyl-5-nitroaniline** is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[3\]](#)[\[15\]](#)

GHS Hazard Information

- Pictogram: Warning[\[3\]](#)[\[15\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed[\[3\]](#)[\[15\]](#)
 - H312: Harmful in contact with skin[\[3\]](#)
 - H332: Harmful if inhaled[\[3\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[3\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[3\]](#)
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[\[16\]](#)
 - P302 + P352: IF ON SKIN: Wash with plenty of water.[\[17\]](#)

A full Safety Data Sheet (SDS) should always be consulted before handling this compound.[\[15\]](#)

Conclusion

2-Ethyl-5-nitroaniline is a chemical intermediate of considerable value, defined by the strategic placement of its ethyl, amino, and nitro functional groups. Its straightforward synthesis via electrophilic nitration and the orthogonal reactivity of its functional groups make it a versatile tool for the synthetic chemist. From its foundational role in the dye industry to its emerging significance as a building block for pharmaceuticals, a thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in research and development. This guide has provided a comprehensive overview, grounded in scientific literature, to serve as an authoritative resource for professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Ethyl-5-nitroaniline | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Factory Supply Buy Quality 2-ethyl-5-nitroaniline 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 5. 2 Ethyl 5 Nitroaniline Manufacturer, 2 Ethyl 5 Nitroaniline Price [axiomchem.com]
- 6. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-ethyl-5-nitroaniline | 20191-74-6 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-ethyl-5-nitroaniline(20191-74-6) 1H NMR [m.chemicalbook.com]

- 12. Amine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. valsynthese.ch [valsynthese.ch]
- 16. 2-Ethyl-5-nitroaniline | 20191-74-6 | TCI AMERICA [tcichemicals.com]
- 17. 2-Ethyl-5-nitroaniline SDS - Preuzmite i preplatite se na ažuriranja [sdsmanager.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Ethyl-5-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1661927#physical-and-chemical-properties-of-2-ethyl-5-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com